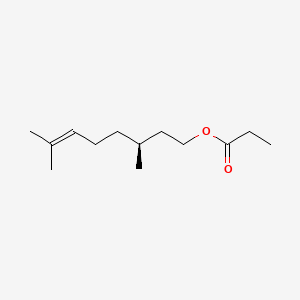
(S)-3,7-dimethyloct-6-enyl propionate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-3,7-dimethyloct-6-enyl propionate is an organic compound that belongs to the class of esters. It is characterized by its pleasant fruity odor, making it a valuable component in the fragrance and flavor industry. This compound is often used in the formulation of perfumes, cosmetics, and food flavorings due to its aromatic properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3,7-dimethyloct-6-enyl propionate typically involves the esterification of (S)-3,7-dimethyloct-6-enol with propionic acid. This reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the alcohol to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be achieved through a continuous esterification process. This involves the use of a fixed-bed reactor where the alcohol and acid are passed over a solid acid catalyst. The reaction is conducted at elevated temperatures and pressures to increase the reaction rate and yield.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-3,7-dimethyloct-6-enyl propionate undergoes several types of chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to the corresponding alcohol and propionic acid in the presence of a strong acid or base.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Transesterification: The ester can undergo transesterification reactions with other alcohols in the presence of a catalyst to form different esters.
Common Reagents and Conditions
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) under reflux conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Transesterification: Acid or base catalysts such as sulfuric acid or sodium methoxide.
Major Products Formed
Hydrolysis: (S)-3,7-dimethyloct-6-enol and propionic acid.
Reduction: (S)-3,7-dimethyloct-6-enol.
Transesterification: Various esters depending on the alcohol used.
Applications De Recherche Scientifique
(S)-3,7-dimethyloct-6-enyl propionate has several applications in scientific research:
Chemistry: Used as a model compound in studies of esterification and transesterification reactions.
Biology: Investigated for its potential as a pheromone or attractant in insect behavior studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the formulation of fragrances and flavors, as well as in the production of specialty chemicals.
Mécanisme D'action
The mechanism of action of (S)-3,7-dimethyloct-6-enyl propionate involves its interaction with olfactory receptors in the nasal epithelium, leading to the perception of its fruity odor. In biological systems, it may interact with specific enzymes or receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways involved in its biological activity are still under investigation.
Comparaison Avec Des Composés Similaires
Similar Compounds
®-3,7-dimethyloct-6-enyl propionate: The enantiomer of (S)-3,7-dimethyloct-6-enyl propionate, which may have different olfactory properties and biological activities.
3,7-dimethyloct-6-enyl acetate: An ester with a similar structure but different acid component, leading to distinct odor and reactivity.
3,7-dimethyloct-6-enyl butyrate: Another ester with a different acid component, used in similar applications but with unique properties.
Uniqueness
This compound is unique due to its specific stereochemistry, which can influence its odor profile and biological activity. The (S)-enantiomer may have different interactions with biological targets compared to the ®-enantiomer, leading to distinct effects.
Propriétés
Numéro CAS |
89460-13-9 |
|---|---|
Formule moléculaire |
C13H24O2 |
Poids moléculaire |
212.33 g/mol |
Nom IUPAC |
[(3S)-3,7-dimethyloct-6-enyl] propanoate |
InChI |
InChI=1S/C13H24O2/c1-5-13(14)15-10-9-12(4)8-6-7-11(2)3/h7,12H,5-6,8-10H2,1-4H3/t12-/m0/s1 |
Clé InChI |
POPNTVRHTZDEBW-LBPRGKRZSA-N |
SMILES isomérique |
CCC(=O)OCC[C@@H](C)CCC=C(C)C |
SMILES canonique |
CCC(=O)OCCC(C)CCC=C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1'-Benzyl-1'-ethyl-6',6',7'-trimethylhexahydrospiro[cyclohexane-1,3'-pyrrolo[1,2-b][1,2,4]oxadiazin[1]ium] perchlorate](/img/structure/B15175731.png)
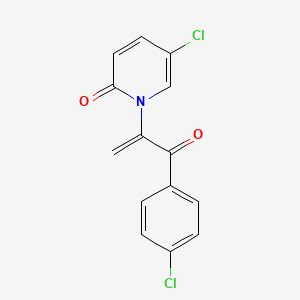
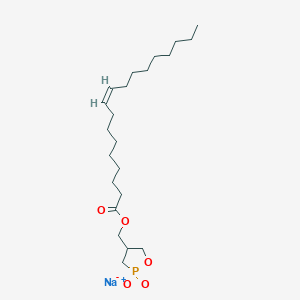

![1-[2-(4-Chlorophenyl)-2-oxoethyl]-1-ethylpiperidin-1-ium bromide](/img/structure/B15175763.png)
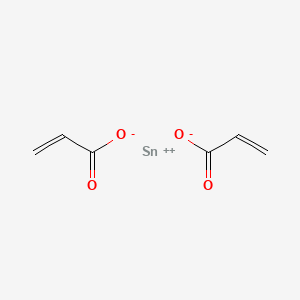

![2-Amino-6-benzyl-5-[3-(phenylamino)propyl]pyrimidin-4(1h)-one](/img/structure/B15175789.png)
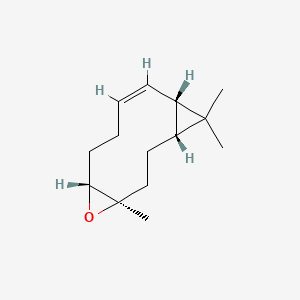


![6-[(3,5-dichlorophenyl)methoxy]-5-(trifluoromethyl)naphthalene-2-carboxylic acid](/img/structure/B15175814.png)

